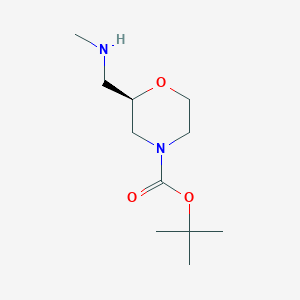

tert-butyl (R)-2-((methylamino)methyl)morpholine-4-carboxylate

Description

tert-Butyl (R)-2-((methylamino)methyl)morpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methylaminomethyl substituent at the 2-position of the morpholine ring. The (R)-configuration at this position is critical for its stereochemical interactions in synthetic and biological contexts. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.30 g/mol. The methylaminomethyl group provides a secondary amine functionality, enabling hydrogen bonding and participation in nucleophilic reactions, while the Boc group enhances stability during synthetic processes.

Properties

IUPAC Name |

tert-butyl (2R)-2-(methylaminomethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-5-6-15-9(8-13)7-12-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVVDVAFPTYVMC-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Methylaminomethyl Side Chain

The methylaminomethyl group is introduced via reductive amination or alkylation . In a representative procedure, a morpholine-derived aldehyde reacts with methylamine in the presence of sodium cyanoborohydride, followed by Boc-protection. This method, however, requires careful pH control to avoid over-alkylation.

Coupling Reactions

Peptide coupling reagents such as HATU and HOBt are used to conjugate carboxylic acids and amines. For instance, (S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanoic acid (XII) is activated with isobutyl chloroformate and 4-methylmorpholine, then coupled with (S)-methyl 2-amino-3-phenylpropanoate hydrochloride (XV) to form an amide bond.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low temperatures (–20°C to –78°C) are critical for controlling exothermic reactions, such as Grignard additions. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents due to their inertness and ability to dissolve polar intermediates.

Workup and Purification

Extraction with ethyl acetate or DCM, followed by washing with sodium bicarbonate and brine, removes acidic or hydrophilic impurities. Vacuum distillation and recrystallization (e.g., using hexane/ethanol mixtures) yield high-purity products.

Comparative Analysis of Synthetic Routes

The Sharpless route offers superior enantioselectivity but lower yields due to purification challenges. Chiral pool synthesis leverages existing stereocenters but requires expensive enantiopure precursors.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl ester group and the morpholine ring makes it a versatile compound in organic synthesis.

Common Reagents and Conditions

Common reagents used in the reactions of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Industry

Intermediate in Drug Development

tert-butyl (R)-2-((methylamino)methyl)morpholine-4-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Morpholine derivatives are frequently investigated for their potential as therapeutic agents due to their biological activity, including anti-inflammatory and analgesic properties .

Case Study: ERK5 Inhibitors

Research has highlighted the role of this compound in developing ERK5 inhibitors, which are crucial for treating various cancers. The optimization of potency and pharmacokinetic properties has led to compounds that exhibit significant inhibitory activity against ERK5, demonstrating the utility of morpholine derivatives in targeted cancer therapies .

Organic Synthesis

Synthetic Reagent

In synthetic organic chemistry, this compound is utilized as a reagent for various reactions, including alkylation and acylation processes. Its ability to act as a nucleophile makes it valuable in creating complex organic molecules.

Table 1: Comparison of Morpholine Derivatives in Synthesis

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| (S)-tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate | 1.00 | Enantiomeric form with similar reactivity |

| 4-Boc-2-(bromomethyl)morpholine | 1.00 | Contains a Boc protecting group |

| tert-Butyl 5-(bromomethyl)-2,2-dimethyloxazolidine-3-carboxylate | 0.90 | Related oxazolidine structure |

| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 0.88 | Contains formyl instead of bromomethyl |

| tert-Butyl 2-methylmorpholine-4-carboxylate | 0.85 | Lacks bromination but retains morpholine structure |

This table illustrates the diversity within morpholine derivatives and their potential applications across various fields.

Research into the biological activity of this compound indicates promising pharmacological properties. Morpholine-based compounds are often examined for their interactions with biological molecules, aiming to elucidate their mechanisms of action and therapeutic potentials .

Mechanism of Action

The mechanism of action of tert-butyl ®-2-((methylamino)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations and Key Characteristics

Structural and Functional Insights

- Amino vs. Methylamino Groups: The primary amine in tert-butyl (2R)-2-(aminomethyl)morpholine-4-carboxylate exhibits higher nucleophilicity than the secondary amine in the target compound, making it more reactive in acylation or alkylation reactions .

- Hydroxyethyl vs. Methylaminomethyl: The hydroxyl group in (R)-tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate improves aqueous solubility but reduces membrane permeability compared to the methylaminomethyl group .

- Ester-Containing Derivatives : Compounds like tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate are more lipophilic and may act as prodrugs, undergoing hydrolysis to release active metabolites .

- Halogenated Analogues : Iodide or bromine substituents (e.g., tert-butyl (S)-2-(iodomethyl)morpholine-4-carboxylate) serve as leaving groups, enabling Suzuki or Buchwald-Hartwig couplings .

Pharmacological Considerations

- The methylaminomethyl group in the target compound may enhance blood-brain barrier penetration compared to hydrophilic derivatives like hydroxyethyl analogues .

- Ester-containing derivatives (e.g., tert-butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate) could exhibit prolonged release profiles due to slower metabolic hydrolysis .

Biological Activity

Tert-butyl (R)-2-((methylamino)methyl)morpholine-4-carboxylate, with the CAS number 475106-41-3, is a chemical compound notable for its potential biological activities and interactions with various biomolecules. Its structure includes a tert-butyl group, a morpholine ring, and a carboxylate functional group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

- Structure : The compound features a morpholine ring which is known for its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, resulting in various pharmacological effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that this compound has potential applications in medicinal chemistry, particularly in drug development. Some areas of interest include:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by affecting cancer cell viability and proliferation.

- Neuropharmacology : Its structure suggests possible interactions with neurotransmitter systems, which could be explored for neuroprotective effects.

Case Studies

- In Vitro Studies : In laboratory settings, the compound has shown promising results in inhibiting cancer cell lines. For example, it was noted to decrease the viability of specific aggressive cancer cells by up to 55% at certain concentrations over a defined treatment period .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and efficacy of the compound. For instance, xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is beneficial.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 2-((methylamino)methyl)morpholine-4-carboxylate | C11H22N2O3 | Similar structure with different methylamino position |

| Tert-butyl 3-(aminomethyl)morpholine-4-carboxylate | C10H20N2O3 | Lacks methyl group on amine |

| N,N-Dimethyl-morpholin-4-carboxamide | C10H19N2O2 | Contains dimethyl instead of tert-butyl |

This table illustrates how slight modifications in chemical structure can influence biological activity and therapeutic potential.

Q & A

Advanced Research Question

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to α2C adrenergic receptors (targeted by morpholine derivatives) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .

What safety protocols are essential for handling this compound in the lab?

Basic Research Question

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., methylamine gas) .

How to design in vitro assays to evaluate biological activity?

Advanced Research Question

- Enzyme Inhibition Assays : Test IC50 against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates .

- Cell-Based Assays : Measure cytotoxicity in HEK-293 cells via MTT assay, with EC50 calculations .

What purification strategies are effective post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.